Cas no 29786-39-8 (1-(2-methylphenyl)cyclobutane-1-carbonitrile)

1-(2-Methylphenyl)cyclobutane-1-carbonitrile is a specialized organic compound featuring a cyclobutane ring substituted with a nitrile group and a 2-methylphenyl moiety. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The nitrile functionality offers versatile transformation potential, enabling further derivatization into amines, acids, or heterocycles. The steric and electronic effects of the 2-methylphenyl group influence regioselectivity in reactions, enhancing its utility as a building block for complex molecular architectures. Its well-defined structure ensures consistent performance in synthetic applications, supporting precision in research and industrial processes.
1-(2-methylphenyl)cyclobutane-1-carbonitrile structure
29786-39-8 structure
Product Name:1-(2-methylphenyl)cyclobutane-1-carbonitrile
CAS No:29786-39-8
MF:C12H13N
MW:171.238322973251
CID:4643552
PubChem ID:43119018
Update Time:2025-05-22

1-(2-methylphenyl)cyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Methylphenyl)cyclobutanecarbonitrile
    • 1-(2-methylphenyl)cyclobutane-1-carbonitrile
    • MDL: MFCD10695057
    • Inchi: 1S/C12H13N/c1-10-5-2-3-6-11(10)12(9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3
    • InChI Key: JKJIAVWVTFWKPR-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC=C2C)(C#N)CCC1

Computed Properties

  • Exact Mass: 171.104799419g/mol
  • Monoisotopic Mass: 171.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 23.8Ų

1-(2-methylphenyl)cyclobutane-1-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D778539-1g
1-(2-Methylphenyl)cyclobutanecarbonitrile
29786-39-8 95%
1g
$790 2024-07-20
Enamine
EN300-1869980-0.05g
1-(2-methylphenyl)cyclobutane-1-carbonitrile
29786-39-8
0.05g
$839.0 2023-09-18
Enamine
EN300-1869980-0.1g
1-(2-methylphenyl)cyclobutane-1-carbonitrile
29786-39-8
0.1g
$879.0 2023-09-18
Enamine
EN300-1869980-0.25g
1-(2-methylphenyl)cyclobutane-1-carbonitrile
29786-39-8
0.25g
$920.0 2023-09-18
Enamine
EN300-1869980-0.5g
1-(2-methylphenyl)cyclobutane-1-carbonitrile
29786-39-8
0.5g
$959.0 2023-09-18
Enamine
EN300-1869980-1.0g
1-(2-methylphenyl)cyclobutane-1-carbonitrile
29786-39-8
1g
$1029.0 2023-06-01
Enamine
EN300-1869980-2.5g
1-(2-methylphenyl)cyclobutane-1-carbonitrile
29786-39-8
2.5g
$1959.0 2023-09-18
Enamine
EN300-1869980-5.0g
1-(2-methylphenyl)cyclobutane-1-carbonitrile
29786-39-8
5g
$2981.0 2023-06-01
Enamine
EN300-1869980-10.0g
1-(2-methylphenyl)cyclobutane-1-carbonitrile
29786-39-8
10g
$4421.0 2023-06-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1587913-100mg
1-(O-tolyl)cyclobutane-1-carbonitrile
29786-39-8 98%
100mg
¥2160.00 2024-08-03

1-(2-methylphenyl)cyclobutane-1-carbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:29786-39-8)1-(2-methylphenyl)cyclobutane-1-carbonitrile
Order Number:A919315
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:09
Price ($):767.0
Email:sales@amadischem.com

Additional information on 1-(2-methylphenyl)cyclobutane-1-carbonitrile

Research Brief on 1-(2-methylphenyl)cyclobutane-1-carbonitrile (CAS: 29786-39-8) in Chemical Biology and Pharmaceutical Applications

1-(2-methylphenyl)cyclobutane-1-carbonitrile (CAS: 29786-39-8) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This cyclobutane derivative, featuring a nitrile functional group and a 2-methylphenyl substituent, presents intriguing possibilities for drug discovery and development. Recent studies have explored its potential as a building block for novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor for developing selective kinase inhibitors. The research team demonstrated that modifications to the cyclobutane core could yield compounds with improved blood-brain barrier penetration, making 1-(2-methylphenyl)cyclobutane-1-carbonitrile particularly valuable for CNS-targeted therapies. The study reported a 40% increase in bioavailability compared to similar aromatic compounds without the cyclobutane scaffold.

In parallel research, scientists have explored the compound's potential in photopharmacology. A recent Nature Communications paper (2024) highlighted how the strained cyclobutane ring in 1-(2-methylphenyl)cyclobutane-1-carbonitrile undergoes unique photochemical transformations, enabling the development of light-activated prodrugs. This property has been leveraged to create spatially and temporally controlled drug release systems, particularly for localized treatments in oncology applications.

The compound's metabolic stability has been another focus area. A 2024 metabolic profiling study in Drug Metabolism and Disposition revealed that 1-(2-methylphenyl)cyclobutane-1-carbonitrile demonstrates exceptional resistance to cytochrome P450-mediated oxidation, with a half-life exceeding 8 hours in human liver microsome assays. This characteristic makes it an attractive scaffold for developing long-acting pharmaceutical agents, especially when combined with its favorable LogP value (2.1) and moderate aqueous solubility (12 mg/mL at pH 7.4).

Emerging applications in radiopharmaceuticals have also been reported. Researchers at several academic medical centers have begun investigating 11C-labeled derivatives of 1-(2-methylphenyl)cyclobutane-1-carbonitrile for positron emission tomography (PET) imaging. The compound's rapid brain uptake and specific binding to certain neurotransmitter receptors show promise for developing novel neuroimaging agents, particularly for studying neurodegenerative diseases.

From a synthetic chemistry perspective, recent advances in flow chemistry have enabled more efficient production of 1-(2-methylphenyl)cyclobutane-1-carbonitrile derivatives. A 2023 Organic Process Research & Development publication detailed a continuous manufacturing process that achieves 85% yield with significantly reduced reaction times (from 12 hours to 35 minutes) compared to traditional batch methods. This technological advancement addresses previous scalability challenges and makes the compound more accessible for medicinal chemistry programs.

Looking forward, the unique physicochemical properties of 1-(2-methylphenyl)cyclobutane-1-carbonitrile continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules, where the cyclobutane scaffold may offer advantages in ternary complex formation, and its use in developing next-generation covalent inhibitors through strategic placement of the nitrile group. As these investigations progress, 29786-39-8 remains a compound of significant interest in the pharmaceutical research community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:29786-39-8)1-(2-methylphenyl)cyclobutane-1-carbonitrile
A919315
Purity:99%
Quantity:1g
Price ($):767.0
Email